molecular formula C13H11N3O2S2 B13795258 Benzenesulfonamide,4-amino-N-2-benzothiazolyl- CAS No. 6138-01-8

Benzenesulfonamide,4-amino-N-2-benzothiazolyl-

Cat. No.: B13795258
CAS No.: 6138-01-8
M. Wt: 305.4 g/mol
InChI Key: BLEXKHFCGBOLFZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide,4-amino-N-2-benzothiazolyl- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. Benzenesulfonamide,4-amino-N-2-benzothiazolyl- is known for its significant biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide,4-amino-N-2-benzothiazolyl- typically involves the reaction of 4-aminobenzenesulfonamide with 2-aminobenzothiazole. This reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement when treated with ammonium .

Industrial Production Methods

Industrial production of benzenesulfonamide,4-amino-N-2-benzothiazolyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,4-amino-N-2-benzothiazolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides, depending on the type of reaction and reagents used .

Scientific Research Applications

Benzenesulfonamide,4-amino-N-2-benzothiazolyl- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Benzenesulfonamide,4-amino-N-2-benzothiazolyl- can be compared with other similar compounds, such as:

The uniqueness of benzenesulfonamide,4-amino-N-2-benzothiazolyl- lies in its specific interactions with carbonic anhydrase IX and its potential as an anticancer agent .

Properties

CAS No.

6138-01-8

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H11N3O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,14H2,(H,15,16)

InChI Key

BLEXKHFCGBOLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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